7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate

Description

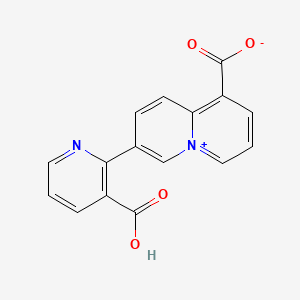

7-(3-Carboxypyridin-2-yl)-5λ⁵-quinolizin-5-ylium-1-carboxylate is a heterocyclic compound featuring a quinolizinium core, a positively charged bicyclic system with nitrogen atoms at positions 1 and 3. This compound is substituted at position 7 with a 3-carboxypyridin-2-yl group and at position 1 with a carboxylate anion.

Properties

IUPAC Name |

7-(3-carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15(20)11-4-2-8-18-9-10(5-6-13(11)18)14-12(16(21)22)3-1-7-17-14/h1-9H,(H-,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFRYTIUOCMXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C[N+]3=CC=CC(=C3C=C2)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate involves multiple steps, typically starting with the preparation of the pyridine and quinolizinium precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include pyridine- and quinolizinium-derived systems with carboxylate or related substituents. Below is a comparative analysis based on substituents, charge, and inferred properties:

Key Observations:

Charge and Solubility: The quinolizinium core’s cationic nature distinguishes it from neutral analogs like 5-butylpyridine-2-carboxylic acid. The carboxylate substituent further enhances aqueous solubility, making it more suited for biological or catalytic applications than non-ionic analogs.

Biological Relevance: While the (5S)-6-(5-chloropyridin-2-yl)-pyrrolopyrazine derivative may exhibit kinase inhibition due to its fused heterocycle, the quinolizinium compound’s charge could influence DNA intercalation or antimicrobial activity.

Limitations in Available Data

Direct experimental data (e.g., pKa, spectroscopic profiles) for 7-(3-carboxypyridin-2-yl)-5λ⁵-quinolizin-5-ylium-1-carboxylate are absent in the provided evidence. Structural inferences are drawn from analogs like those in and . For instance, carboxylate-bearing pyridines (e.g., 5-butylpyridine-2-carboxylic acid) are known to form stable metal complexes, suggesting similar behavior in the target compound .

Methodological Considerations

The SHELX suite () and structure-validation protocols () are critical for resolving the crystal structures of such complex heterocycles. For example, SHELXL’s refinement capabilities could elucidate the quinolizinium core’s bond lengths and charge distribution, while validation tools would ensure accuracy in stereochemical assignments .

Biological Activity

The compound 7-(3-carboxypyridin-2-yl)-5lambda5-quinolizin-5-ylium-1-carboxylate is a synthetic derivative with potential applications in pharmacology, particularly in the modulation of enzymatic activity and cellular processes. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a quinolizinium core, which is known for its ability to interact with biological macromolecules. The presence of carboxylic acid groups enhances its solubility and bioavailability, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to drug metabolism and lipid production.

Enzyme Inhibition Studies

Recent investigations have focused on the compound's inhibitory effects on carboxylesterase enzymes, which play crucial roles in drug metabolism. For example, a study highlighted the importance of structure-activity relationships (SAR) in developing inhibitors for carboxylesterase 2 (CES2), which is vital for the bioavailability of ester prodrugs . While specific data on this compound is limited, its structural similarities to known inhibitors suggest potential efficacy against CES2 and other related enzymes.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can significantly inhibit CES2 activity. For instance, pyrazolone derivatives were shown to exhibit strong inhibition with IC50 values as low as 0.13 μM . Such findings imply that this compound may possess comparable inhibitory properties.

Cellular Effects

In cellular models, compounds targeting CES2 have been observed to influence adipogenesis and lipid metabolism. The inhibition of CES2 was associated with reduced adipocyte differentiation in mouse preadipocytes, suggesting that similar effects could be expected from our compound .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | CES2 Inhibition | Identified structure-activity relationships for pyrazolone derivatives; strong inhibition observed (IC50 = 0.13 μM) |

| Study 2 | Adipogenesis | Inhibition of CES2 linked to reduced adipocyte differentiation; potential implications for obesity treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.